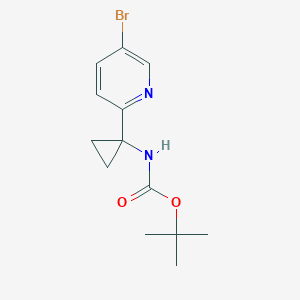

Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate

Description

The bromine atom enhances reactivity in cross-coupling reactions, while the tert-butyl carbamate acts as a protective group for amines, ensuring stability during synthetic processes.

Properties

Molecular Formula |

C13H17BrN2O2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

tert-butyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate |

InChI |

InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

InChI Key |

CSJYQVRANWPDNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Cyclopropanamine Intermediate Synthesis

A critical intermediate is 1-(5-bromopyridin-2-yl)cyclopropanamine, which can be prepared as follows:

- Reagents and Conditions:

- Starting from 2-cyano-5-bromopyridine.

- Reaction with ethylmagnesium bromide (a Grignard reagent) in the presence of titanium(IV) isopropoxide in diethyl ether at low temperature (-78°C to room temperature).

- Followed by treatment with boron trifluoride diethyl etherate.

- Workup:

- Quenching with 1 M hydrochloric acid.

- Extraction and basification to pH 10.

- Extraction with ethyl acetate, drying, concentration.

- Yield:

- Approximately 30% isolated yield after column chromatography.

- Characterization:

- 1H NMR confirms the structure with characteristic aromatic and cyclopropyl proton signals.

This step effectively converts the nitrile group on the bromopyridine to a cyclopropanamine functionality, setting the stage for carbamate formation.

Carbamate Formation (Boc Protection)

The amino group of the cyclopropanamine intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate:

- Typical Conditions:

- Reaction in an organic solvent such as dichloromethane or tetrahydrofuran.

- Presence of a base such as triethylamine or sodium bicarbonate to scavenge acid byproducts.

- Room temperature stirring for several hours.

- Outcome:

- Formation of this compound.

- Purification:

- Standard extraction and chromatographic purification.

This step stabilizes the amine and prepares the molecule for further synthetic transformations.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanamine formation | 2-Cyano-5-bromopyridine + ethylmagnesium bromide + Ti(OiPr)4, BF3·OEt2, diethyl ether, -78°C to RT | ~30 | Grignard addition and cyclopropanation |

| 2 | Boc protection (carbamate formation) | Di-tert-butyl dicarbonate, base (e.g., triethylamine), organic solvent, RT | Not specified | Standard amine protection step |

| 3 | Purification | Extraction, drying, column chromatography | - | Isolation of pure tert-butyl carbamate |

Research Discoveries and Observations

- The use of titanium(IV) isopropoxide facilitates the Grignard addition to the nitrile and promotes cyclopropane ring formation with good regioselectivity.

- Boron trifluoride diethyl etherate is critical for cyclopropanation completion.

- The Boc protection step is a well-established procedure that enhances compound stability and handling.

- The bromine substituent on the pyridine ring remains intact during these transformations, allowing for subsequent functionalization via cross-coupling reactions such as Suzuki-Miyaura coupling.

- While yields for the cyclopropanamine intermediate are moderate (~30%), optimization of reaction times, temperatures, and reagent stoichiometries can potentially improve efficiency.

- The compound's synthetic route is consistent with procedures used for related cyclopropylcarbamate derivatives, as supported by literature on heterocyclic cyclopropylcarbamates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromopyridine Site

The bromine atom at the 5-position of the pyridine ring serves as a reactive site for nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen facilitates SNAr reactions under mild conditions.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Amines (e.g., NH₃, alkylamines) | 5-Aminopyridine derivatives | Requires catalytic Cu or Pd |

| Thiols (e.g., RSH) | 5-Thioether pyridine analogs | Base (e.g., K₂CO₃) in polar solvents |

| Alkoxides (e.g., NaOR) | 5-Alkoxy pyridine compounds | Microwave irradiation often employed |

Example Reaction:

Key Insight: The bromine atom’s position on the pyridine ring ensures regioselectivity in substitution .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromopyridine moiety participates in cross-coupling reactions, enabling C–C and C–N bond formation.

| Reaction Type | Catalyst System | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or heteroaryl derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, DavePhos | Aryl amines or amides |

| Stille Coupling | PdCl₂(PPh₃)₂, SnR₃ | Stannane-coupled products |

Example:

Suzuki coupling with phenylboronic acid yields tert-butyl 1-(5-phenylpyridin-2-yl)cyclopropylcarbamate, expanding applications in medicinal chemistry .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to generate free amines.

Mechanism:

Application: Deprotection is critical for generating bioactive intermediates .

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity, though it remains relatively inert under standard conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-Catalyzed Ring Opening | H₂SO₄, Heat | Linear alkenes or dienes |

| Oxidative Cleavage | O₃, followed by reductive workup | Dicarbonyl compounds |

| Radical Addition | Light, radical initiators (e.g., AIBN) | Ring-opened adducts |

Note: Ring-opening reactions are less common for this compound but may occur under harsh conditions .

Scientific Research Applications

Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is used in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and receptor binding.

Medicine: Potential use in drug development and pharmacological studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physical and Stability Profiles

- Amino-substituted analogs (e.g., 2229503-68-6) may exhibit lower melting points due to hydrogen bonding.

- Stability : The tert-butyl carbamate group confers stability under basic conditions but is cleaved under acidic conditions, a trait shared across analogs. Chlorinated variants (e.g., 2229124-56-3) may exhibit greater hydrolytic stability but lower reactivity .

Biological Activity

Tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including data tables, research findings, and case studies.

Structural Characteristics

The compound features a tert-butyl group, a cyclopropyl moiety, and a brominated pyridine ring. Its molecular formula is with a molecular weight of approximately 287.15 g/mol. The presence of the bromine atom on the pyridine ring enhances its reactivity and binding affinity to various biological targets.

The mechanism of action for this compound involves several key interactions:

- Hydrophobic Interactions : The cyclopropyl group fits into hydrophobic pockets of proteins, facilitating binding.

- π-π Stacking : The brominated pyridine can engage in π-π stacking with aromatic residues in target proteins, enhancing stability and binding affinity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, influencing pathways relevant to pain modulation and inflammation.

Biological Activity

Research has demonstrated that this compound exhibits several pharmacological effects:

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits potential in reducing inflammation markers in vitro. |

| Analgesic | May influence pain pathways, providing relief in pain models. |

| Enzyme Inhibition | Shows promise as an inhibitor for specific enzymes involved in metabolic processes. |

Case Studies

- Anti-inflammatory Effects : In a study involving animal models, the compound was administered to assess its impact on inflammatory responses. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its potential utility in treating inflammatory conditions .

- Analgesic Properties : Another study evaluated the analgesic effects using standard pain models (e.g., hot plate test). The compound demonstrated a dose-dependent increase in pain threshold, indicating its efficacy as an analgesic agent .

- Enzyme Inhibition Assays : In vitro assays were conducted to measure the inhibitory effects on specific enzymes. The compound showed competitive inhibition characteristics with IC50 values indicative of strong binding affinity to its targets .

Synthesis and Purification

The synthesis of this compound typically involves several key steps:

- Formation of the cyclopropyl moiety via cyclopropanation reactions.

- Bromination of the pyridine ring using brominating agents.

- Carbamate formation through reaction with isocyanates or carbamates.

Purification methods often include recrystallization and chromatography to ensure high yield and purity .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1-(5-bromopyridin-2-yl)cyclopropylcarbamate?

- Methodological Answer: The synthesis typically involves three key steps: (1) cyclopropane ring formation via [2+1] cycloaddition using a transition metal catalyst (e.g., Rh or Cu), (2) introduction of the 5-bromopyridin-2-yl moiety through Suzuki-Miyaura coupling or nucleophilic substitution, and (3) carbamate protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, analogous protocols in patent applications describe sequential functionalization of cyclopropane intermediates with halogenated pyridines, followed by Boc protection .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like dichloromethane/hexane. Data collection is performed on a diffractometer, and structure refinement uses SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). These tools are robust for small-molecule crystallography, even with twinned or high-resolution data .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer: Use fume hoods, nitrile gloves, and chemical goggles to avoid inhalation or skin contact. Avoid incompatible materials (strong acids/bases) to prevent decomposition. Fire hazards require dry chemical extinguishers, and spills should be vacuumed using HEPA-filtered equipment. Safety protocols align with SDS recommendations for structurally similar carbamates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing cyclopropane intermediates?

- Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening: Test Rh(II) carboxylates (e.g., Rh₂(OAc)₄) for enhanced stereocontrol in cyclopropanation.

- Temperature Modulation: Lower reaction temperatures (0–25°C) reduce byproduct formation.

- Protecting Group Tuning: Replace Boc with Fmoc if steric bulk impedes cyclopropane formation.

Patent data highlights iterative optimization of these parameters for analogous compounds .

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during characterization?

- Methodological Answer: Contradictions may arise from residual solvents, tautomerism, or isotopic patterns. Mitigation steps:

- Multi-Technique Cross-Validation: Combine ¹H/¹³C NMR, high-resolution MS, and IR.

- Crystallographic Confirmation: SC-XRD resolves ambiguities in connectivity, as demonstrated in imidazo-pyridine derivatives .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts to identify discrepancies .

Q. What strategies are effective for assessing environmental impact when ecotoxicity data is unavailable?

- Methodological Answer: Use predictive tools:

- QSAR Models: Estimate biodegradability (e.g., EPI Suite) based on logP and molecular weight.

- Read-Across Analysis: Compare with structurally related bromopyridines or carbamates.

- Microtox Assays: Test acute toxicity using Vibrio fischeri luminescence inhibition.

Disposal must comply with hazardous waste regulations, as outlined in SDS guidelines .

Q. How can stability studies under varying pH and temperature conditions be designed?

- Methodological Answer: Design accelerated degradation studies:

- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor decomposition via HPLC-MS.

- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity: Expose to UV/Vis light (300–800 nm) and track photodegradation by UV spectroscopy.

Similar protocols are validated for carbamate analogs in stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.